molecular formula C15H10O5 B009037 7,3',4'-Trihydroxyflavone CAS No. 104666-14-0

7,3',4'-Trihydroxyflavone

Cat. No. B009037
CAS RN: 104666-14-0
M. Wt: 270.24 g/mol
InChI Key: PVFGJHYLIHMCQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,3',4'-Trihydroxyflavone, also known as fisetin, is a natural flavonoid found in various fruits and vegetables, such as strawberries, apples, persimmons, and onions. It has been shown to possess various biological activities, including antioxidant, anti-inflammatory, anti-cancer, and neuroprotective effects.

Scientific Research Applications

Antioxidant and Anticancer Activity 7,3',4'-Trihydroxyflavone exhibits significant antioxidant and anticancer activities. Studies have shown its efficacy against various cancer cell lines, including lung, breast, and brain cancer. The compound demonstrates anticancer activity by inhibiting cell growth in these cancers, with notable effectiveness against breast cancer cell lines. It's important to note that the antioxidant activity correlates moderately with its anti-proliferative effects (Grigalius & Petrikaitė, 2017).

Anti-Inflammatory Effects Research on 2D and 3D macrophage models has indicated that 7,3',4'-Trihydroxyflavone possesses significant anti-inflammatory properties. This compound effectively suppresses overexpression of proinflammatory mediators in these cell models, highlighting its potential use in anti-inflammatory therapies (Wang et al., 2023).

Inhibition of Osteoclast Formation 7,3',4'-Trihydroxyflavone has been identified as a potent inhibitor of osteoclast formation, particularly in the context of RANKL-induced osteoclastogenesis. This suggests potential applications in the treatment of bone diseases characterized by excessive osteoclast activity (Kang et al., 2015).

Biotransformation and Industrial Applications The flavonoid has shown potential in the development of microbial and enzymatic platforms for the production of pharmaceuticals and other industrial chemicals. Its biotransformation, particularly regioselective multiple hydroxylation, presents opportunities in enhancing its health-related qualities (Roh, 2013).

Neuroprotective and Memory-Enhancing Effects The compound has shown promise in the field of neurology, particularly in enhancing cognitive functions. Studies indicate that it improves memory and cognitive function by regulating the cholinergic system and BDNF signaling pathways (Kim et al., 2020).

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-7-hydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-9-2-3-10-12(18)7-14(20-15(10)6-9)8-1-4-11(17)13(19)5-8/h1-7,16-17,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFGJHYLIHMCQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30175836
Record name Flavone, 7,3',4'-trihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2150-11-0
Record name 3′,4′,7-Trihydroxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2150-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flavone, 7,3',4'-trihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150110
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flavone, 7,3',4'-trihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30175836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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